![molecular formula C17H22N4O2 B2915458 N-Ethyl-N-[2-oxo-2-[(1-propan-2-ylindazol-6-yl)amino]ethyl]prop-2-enamide CAS No. 2361792-95-0](/img/structure/B2915458.png)
N-Ethyl-N-[2-oxo-2-[(1-propan-2-ylindazol-6-yl)amino]ethyl]prop-2-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Ethyl-N-[2-oxo-2-[(1-propan-2-ylindazol-6-yl)amino]ethyl]prop-2-enamide (EPAC) is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. EPAC is a cyclic nucleotide exchange factor that activates the exchange of cyclic AMP (cAMP) and cyclic GMP (cGMP) in cells.
Mechanism of Action
N-Ethyl-N-[2-oxo-2-[(1-propan-2-ylindazol-6-yl)amino]ethyl]prop-2-enamide functions as a cyclic nucleotide exchange factor that activates the exchange of cAMP and cGMP in cells. This compound contains two cAMP-binding domains and one Ras-exchange motif (REM) domain. Upon binding of cAMP, this compound undergoes a conformational change that exposes its REM domain, allowing it to interact with Ras proteins and activate downstream signaling pathways.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects depending on the cell type and context. In neurons, this compound has been shown to regulate synaptic plasticity and memory formation. In cardiovascular cells, this compound has been implicated in the regulation of vascular smooth muscle tone and cardiac contractility. In cancer cells, this compound has been shown to regulate cell migration and invasion. In immune cells, this compound has been shown to regulate immune cell activation and cytokine production.
Advantages and Limitations for Lab Experiments
N-Ethyl-N-[2-oxo-2-[(1-propan-2-ylindazol-6-yl)amino]ethyl]prop-2-enamide is a useful tool for studying cyclic nucleotide signaling pathways in cells. However, there are some limitations to using this compound in lab experiments. For example, this compound is not the only cyclic nucleotide exchange factor in cells, and its effects may be influenced by other factors in the cell. Additionally, the effects of this compound may vary depending on the cell type and context.
Future Directions
There are many potential future directions for N-Ethyl-N-[2-oxo-2-[(1-propan-2-ylindazol-6-yl)amino]ethyl]prop-2-enamide research. One area of interest is the development of this compound-specific inhibitors and activators for therapeutic use in various diseases. Another area of interest is the investigation of the role of this compound in various physiological processes, such as metabolism and inflammation. Additionally, the development of more specific and sensitive assays for measuring this compound activity could lead to a better understanding of its function in cells.
Synthesis Methods
The synthesis of N-Ethyl-N-[2-oxo-2-[(1-propan-2-ylindazol-6-yl)amino]ethyl]prop-2-enamide involves a multi-step process that includes the reaction of 2-(2-aminoethyl)-1H-indazole-6-carboxylic acid with ethyl 2-bromo-3-oxo-2-propenoate, followed by N-ethylation and cyclization. The final product is obtained by purification through column chromatography.
Scientific Research Applications
N-Ethyl-N-[2-oxo-2-[(1-propan-2-ylindazol-6-yl)amino]ethyl]prop-2-enamide has been extensively studied in various fields, including neuroscience, cardiovascular research, cancer research, and immunology. In neuroscience, this compound has been shown to play a role in synaptic plasticity and memory formation. In cardiovascular research, this compound has been implicated in the regulation of vascular smooth muscle tone and cardiac contractility. In cancer research, this compound has been shown to regulate cell migration and invasion in various cancer types. In immunology, this compound has been shown to regulate immune cell activation and cytokine production.
properties
IUPAC Name |
N-ethyl-N-[2-oxo-2-[(1-propan-2-ylindazol-6-yl)amino]ethyl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4O2/c1-5-17(23)20(6-2)11-16(22)19-14-8-7-13-10-18-21(12(3)4)15(13)9-14/h5,7-10,12H,1,6,11H2,2-4H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYXKYOHQTHDPLR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC(=O)NC1=CC2=C(C=C1)C=NN2C(C)C)C(=O)C=C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![8-((4-benzhydrylpiperazin-1-yl)sulfonyl)-5,6-dihydro-1H-pyrrolo[3,2,1-ij]quinolin-4(2H)-one](/img/structure/B2915375.png)

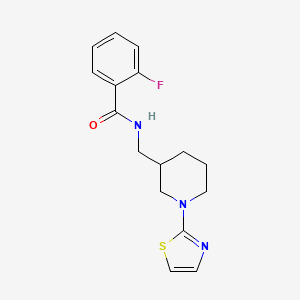
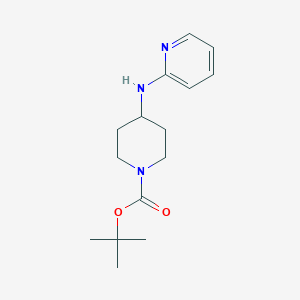
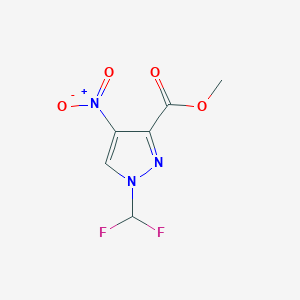
![2-([1,1'-biphenyl]-4-yl)-N-((1,2-dimethyl-1H-indol-5-yl)methyl)acetamide](/img/structure/B2915382.png)
![3-(3-chlorophenyl)-N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}propanamide](/img/structure/B2915386.png)
![(1-{4-[3-(tert-butyl)-1,2,4-oxadiazol-5-yl]-2-pyridyl}-5-methyl-1H-pyrazol-4-yl)(4-methylpiperidino)methanone](/img/structure/B2915387.png)
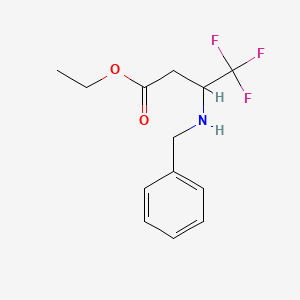
![N-[[4-(Cyclopropylsulfamoyl)phenyl]methyl]but-2-ynamide](/img/structure/B2915389.png)
![3-[4-(5-Chloropyrimidin-2-yl)oxypiperidin-1-yl]azepan-2-one](/img/structure/B2915390.png)
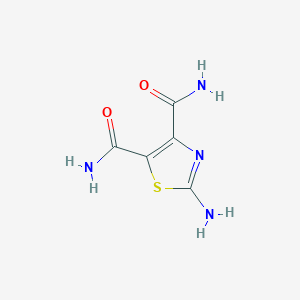
![Methyl 5-({(4-methylphenyl)[(3-methyl[1,2,4]triazolo[4,3-a]pyridin-6-yl)sulfonyl]amino}methyl)-2-furoate](/img/structure/B2915396.png)
![4-chloro-N-[(2-chlorophenyl)methyl]-3-methyl-1-phenylpyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B2915398.png)